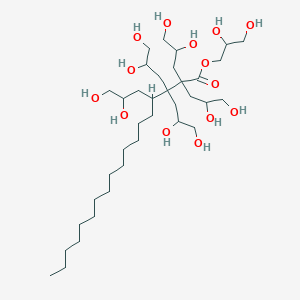
2-(3-bromo-2-methyl-1H-indol-1-yl)acetic acid
Descripción general
Descripción
“2-(3-bromo-2-methyl-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 954582-17-3 . It has a molecular weight of 268.11 and is typically stored at -10 degrees Celsius . It is a powder in its physical form .
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, has been a topic of interest due to their significant role in natural products and drugs . Indoles are important types of molecules and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .Molecular Structure Analysis
The IUPAC name of this compound is (3-bromo-2-methyl-1H-indol-1-yl)acetic acid . The InChI code is 1S/C11H10BrNO2/c1-7-11(12)8-4-2-3-5-9(8)13(7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) .Chemical Reactions Analysis
Indole derivatives have been found to show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It has a molecular weight of 268.11 and is typically stored at -10 degrees Celsius .Aplicaciones Científicas De Investigación
2-(3-bromo-2-methyl-1H-indol-1-yl)acetic acid has been studied extensively in the laboratory, and has been found to have a wide range of potential applications in medical research. It has been found to be a potent agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, appetite, sleep, and other cognitive processes. This compound has been studied as a potential therapeutic agent for the treatment of depression, anxiety, and schizophrenia. It has also been studied as a potential agent for the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological and clinical applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-bromo-2-methyl-1H-indol-1-yl)acetic acid in laboratory experiments include its high affinity for the 5-HT2A receptor and its ability to modulate the release of serotonin, dopamine, and noradrenaline. Additionally, it is relatively easy to synthesize and purify this compound in the laboratory. The major limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been found to be toxic in some animal models, and therefore caution should be taken when using it in laboratory experiments.
Direcciones Futuras
In the future, 2-(3-bromo-2-methyl-1H-indol-1-yl)acetic acid could be explored as a potential therapeutic agent for the treatment of depression, anxiety, and schizophrenia. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential toxicity. Furthermore, this compound could be studied as a potential agent for the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Finally, this compound could be studied as a potential agent for the treatment of other neurological disorders such as autism spectrum disorder and obsessive-compulsive disorder.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(3-bromo-2-methylindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-11(12)8-4-2-3-5-9(8)13(7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJPGTYCGBTATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




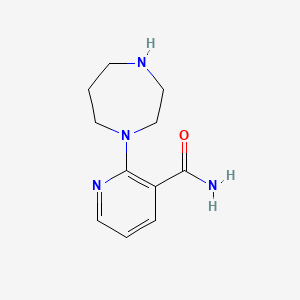
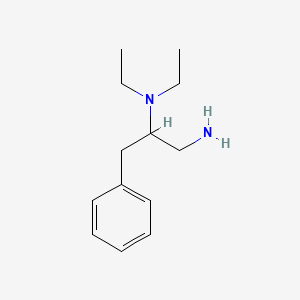
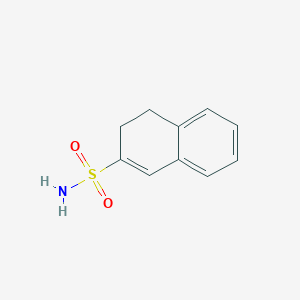
![[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B3316750.png)
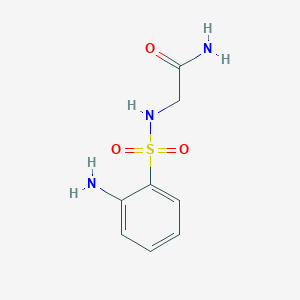
![2-[4-(1-Aminoethyl)phenoxy]acetamide](/img/structure/B3316772.png)
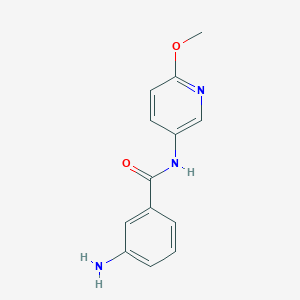
![3-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B3316783.png)
![[4-(1-Aminoethyl)phenyl]urea](/img/structure/B3316802.png)
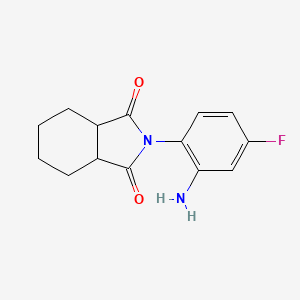
![{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B3316814.png)

